[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride

Salt selection Quality control Procurement specification

Researchers often face inconsistent stoichiometry and poor aqueous solubility when using hydrophobic free-base benzothiazole building blocks. This dihydrochloride salt ensures precise weighing and direct aqueous dilution. • 98% purity with batch QC (NMR, HPLC, GC) • Defined 2 HCl stoichiometry for automated workflows • Gem-dimethyl linker for steric probing and metabolic stability. Ideal for parallel amide synthesis and bioconjugation.

Molecular Formula C11H16Cl2N2S
Molecular Weight 279.2 g/mol
CAS No. 1401425-41-9
Cat. No. B1402909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride
CAS1401425-41-9
Molecular FormulaC11H16Cl2N2S
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=NC2=CC=CC=C2S1.Cl.Cl
InChIInChI=1S/C11H14N2S.2ClH/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10;;/h3-6H,7,12H2,1-2H3;2*1H
InChIKeyDWCARJPROZQGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Compound Class Overview


[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride is a benzothiazole-based small-molecule building block featuring a geminal dimethyl-substituted primary amine side chain at the 2-position of the benzothiazole ring, supplied exclusively as the dihydrochloride salt . The free base (CAS 1211511-65-7) bears the molecular formula C₁₁H₁₄N₂S (MW 206.31), with a calculated LogP of 3.23 and a polar surface area (PSA) of 67.15 Ų . The dihydrochloride salt (C₁₁H₁₆Cl₂N₂S, MW 279.23) is commercially available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . This compound belongs to the 2-substituted benzothiazole class, a privileged scaffold widely employed in medicinal chemistry, agrochemical discovery, and materials science.

1 Dihydrochloride salt ensures aqueous handling for synthesis and assay workflows
2 Primary amine supports amide coupling, reductive amination, and sulfonamide formation
3 Gem-dimethyl group provides conformational constraint for SAR exploration

Structural Specificity and Substitution Risks


Benzothiazole derivatives sharing the molecular formula C₁₁H₁₄N₂S can differ profoundly in their physicochemical properties, reactivity, and biological compatibility depending on the amine substitution pattern (primary vs. secondary vs. tertiary), the position of the amine relative to the benzothiazole ring (regioisomerism), and the presence or absence of geminal methyl groups. The dihydrochloride salt form further distinguishes the target compound from its free-base analogs, as salt formation has been quantitatively demonstrated to convert lipophilic benzothiazoles into water-soluble entities suitable for aqueous formulation [1]. The gem-dimethyl motif introduces steric compression (Thorpe–Ingold effect) that alters both conformational dynamics and the susceptibility of the α-carbon to metabolic oxidation relative to linear-chain or non-methylated comparators [2]. These structural features are locked into the specific CAS registry and cannot be replicated by substituting a generic 2-aminobenzothiazole or a regioisomeric benzothiazole ethanamine.

! Free base or regioisomeric benzothiazole ethanamines shift solubility and reactivity profiles, potentially compromising aqueous workflows
! N-alkyl secondary amine analogs restrict synthetic versatility; primary amine enables broader derivatization scope
! Absence of gem-dimethyl alters conformational dynamics and may impact metabolic stability or binding mode interpretation

Quantitative Differentiation Evidence


Salt Form Purity Advantage

The dihydrochloride salt form (CAS 1401425-41-9) is commercially supplied at a minimum purity of 98% as verified by HPLC, NMR, and GC batch analysis . In contrast, the corresponding free base (CAS 1211511-65-7) is routinely offered at 95% purity . This 3-percentage-point absolute purity gap represents a meaningful difference for procurement decisions where downstream synthetic yield and impurity carry-through are critical variables.

Purity Gap
Specification review
≥98% (dihydrochloride) vs. 95% (free base); 2.5× higher impurity burden for free base
Higher purity reduces impurity carry-through in multi-step synthesis
Vendor batch-release QC; independent verification recommended
Salt selection Quality control Procurement specification

Lipophilicity Differential vs. Regioisomer

The free base of the target compound exhibits a calculated LogP of 3.23, whereas its closest regioisomer, 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-amine (CAS 39650-68-5), has a calculated LogP of 2.53 . This ΔLogP of +0.70 translates to an approximately 5-fold higher octanol-water partition coefficient for the target compound under standard conditions.

Lipophilicity Shift
Data to verify
LogP 3.23 vs. 2.53 (Δ +0.70); ~5-fold higher partition coefficient
Divergent membrane permeability and protein binding may distort SAR if regioisomer is substituted
Calculated LogP, Chemsrc; experimental confirmation advised
Lipophilicity ADME profiling Fragment-based drug discovery

Polar Surface Area Differential vs. Secondary Amine

The target compound (free base) exhibits a PSA of 67.15 Ų, whereas the isomeric secondary amine N-(2-methylpropyl)-1,3-benzothiazol-2-amine (CAS 24622-32-0) has a PSA of 56.39 Ų . The ΔPSA of +10.76 Ų arises from the additional hydrogen-bond donor capacity of the primary amine (1 HBD + 2 HBA) compared with the secondary amine (1 HBD + 2 HBA, but with steric shielding of the N–H).

PSA Differential
Data to verify
PSA 67.15 vs. 56.39 Ų (Δ +10.76); 19% greater polar surface
PSA difference may influence permeability predictions; secondary amine analog SAR may not translate
Computed TPSA; verify experimentally for specific assay conditions
Polar surface area Permeability Structure-property relationships

Aqueous Solubility Enhancement by Salt Formation

Bradshaw et al. (2002) demonstrated that the exocyclic primary amine function of 2-(4-aminophenyl)benzothiazoles, when converted to hydrochloride or dihydrochloride salts, transforms lipophilic benzothiazoles into water-soluble entities suitable for in vivo formulation, with the lysyl-amide dihydrochloride prodrugs described as meeting the criteria of 'aqueous solubility, chemical stability and quantitative reversion to parent molecule' [1]. While not measured directly on the target compound, the structural analogy is direct: both molecules contain a benzothiazole core with an exocyclic primary amine, and the dihydrochloride salt formation follows the identical chemical principle of protonating the primary amine to generate a cationic, water-soluble species.

Salt Solubility Gain
Class-level
Dihydrochloride formation enhances aqueous solubility; analogy to 2-(4-aminophenyl)benzothiazole salts (Bradshaw et al. 2002)
Supports aqueous formulation and bioconjugation workflows
Class-level inference; direct measurement on target compound recommended
Salt formation Aqueous solubility Formulation Benzothiazole prodrugs

Primary Amine Synthetic Versatility

The target compound bears an unsubstituted primary amine (–CH₂–NH₂), which is the most synthetically versatile amine oxidation state. Unlike its N-methyl analog 2-(benzo[d]thiazol-2-yl)-N-methylpropan-2-amine (C₁₁H₁₄N₂S, secondary amine), the primary amine can participate in (i) amide bond formation with carboxylic acids or activated esters, (ii) Schiff base/imine formation with aldehydes/ketones, (iii) reductive amination to generate diverse secondary/tertiary amines, and (iv) sulfonamide formation with sulfonyl chlorides. The N-methyl analog is restricted to tertiary amide formation and quaternization reactions . The N-isobutyl secondary amine analog (CAS 24622-32-0) shares some but not all of these reaction modes and has a significantly different steric environment at the reacting nitrogen.

Synthetic Scope
Class-level
Primary amine enables amidation, reductive amination, sulfonamidation, urea/carbamate formation
Maximizes combinatorial diversification for library synthesis
Reactivity based on standard organic chemistry principles
Synthetic chemistry Building block Amide coupling Reductive amination

Key Application Scenarios


Medicinal Chemistry Library Synthesis

The primary amine functionality, combined with the 98% purity of the dihydrochloride salt , makes this compound an ideal starting point for parallel amide library synthesis. The gem-dimethyl group provides a conformationally constrained linker that can probe steric requirements in target binding pockets. Researchers should select the dihydrochloride over the free base to ensure consistent stoichiometry in automated liquid-handling workflows where precise weighing of the free base may be compromised by its hydrophobic nature.

Fragment-Based Drug Discovery Screening

With a molecular weight of 206.31 (free base), LogP of 3.23, and PSA of 67.15 Ų , the compound falls within favorable fragment-like property space. However, practitioners must not substitute the regioisomer CAS 39650-68-5 (LogP 2.53) , as the ΔLogP of +0.70 would shift the lipophilicity profile enough to produce different hit-calling thresholds in biochemical screens. The dihydrochloride salt ensures aqueous solubility sufficient for direct dilution into assay buffer without DMSO carryover artifacts.

Bioconjugation and Chemical Probe Development

The primary amine serves as the sole nucleophilic handle for site-specific conjugation to activated esters, isothiocyanates, or NHS-functionalized fluorophores [1]. Unlike N-alkyl secondary amine analogs, the primary amine avoids regiochemical ambiguity in conjugation products. The dihydrochloride salt form is essential here: aqueous solubility is a prerequisite for bioconjugation reactions typically conducted at pH 7.4–8.5, and the salt ensures the amine is fully protonated and soluble until deprotonated in situ by the reaction buffer.

Coordination Chemistry and Ligand Precursor

Benzothiazole nitrogen and the primary amine together constitute a potential bidentate ligand system for transition metal coordination. The gem-dimethyl linker introduces rigidity that can be exploited to control metal-ligand bond angles and complex geometry. The dihydrochloride salt's defined stoichiometry (exactly 2 HCl equivalents) enables precise control of protonation state during metalation, which is critical for reproducible synthesis of coordination compounds where adventitious free base contamination could alter reaction pH and product distribution.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Dihydrochloride purity and primary amine handle
Consistent stoichiometry and broad derivatization scope
Fragment-based screening
Fragment-like physicochemical profile (LogP, PSA)
Hit-calling reproducibility; avoid regioisomer substitution artifacts
Bioconjugation and probe development
Aqueous solubility and primary amine conjugation
Site-specific conjugation efficiency under physiological pH
Coordination chemistry and ligand design
Bidentate N,S-donor with defined salt stoichiometry
Reproducible protonation control for metalation
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